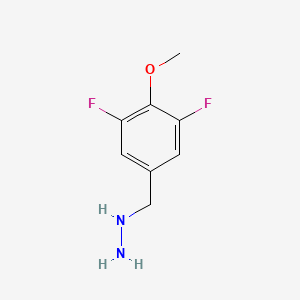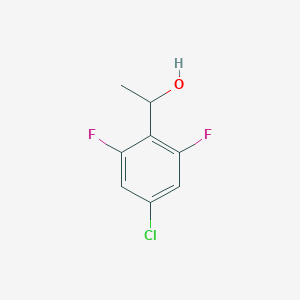
1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with an ethan-1-ol moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-2,6-difluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in anhydrous solvents like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) as a catalyst. This method offers scalability and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-2,6-difluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield the corresponding alkane, 1-(4-Chloro-2,6-difluorophenyl)ethane, using strong reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: 1-(4-Chloro-2,6-difluorophenyl)ethanone.
Reduction: 1-(4-Chloro-2,6-difluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism by which 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The presence of chloro and fluorine substituents can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)ethan-1-ol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Chloro-1-(3,4-difluorophenyl)ethanone: A related ketone with distinct chemical properties and uses.
(1S)-1-(2,6-Difluorophenyl)ethanol: Another similar compound with variations in stereochemistry and functional groups.
Uniqueness: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(4-chloro-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 |
InChI Key |
FEZAYJFPSUJOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


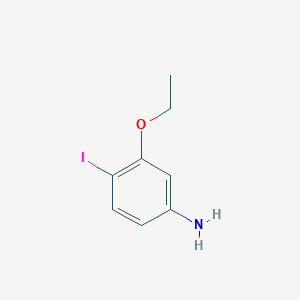
![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)

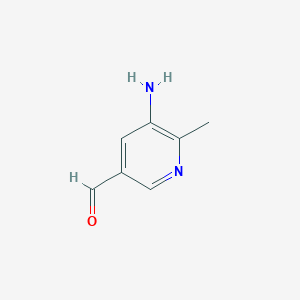
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
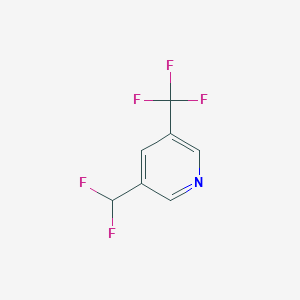
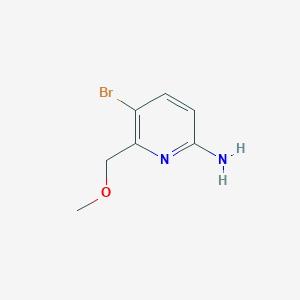
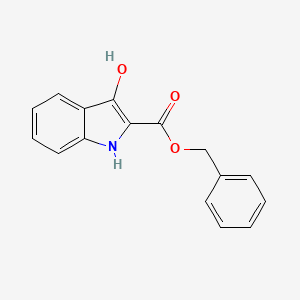

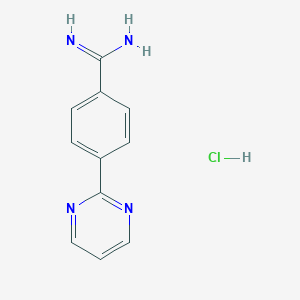
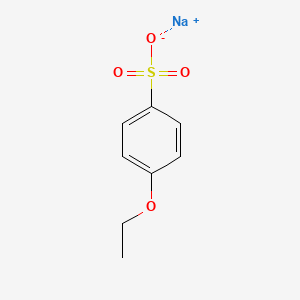
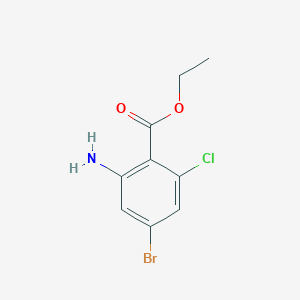
![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
